7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
Molecular Formula |
C8H6BrClN2O2S |
|---|---|
Molecular Weight |
309.57 g/mol |
IUPAC Name |
7-bromo-3-chloro-5-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-15(6,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
FFYPXGKOJGPTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-2-chloro-6-methylaniline
The aromatic backbone is prepared via electrophilic bromination and chlorination of 2-chloro-6-methylaniline using bromine in acetic acid (70–85% yield). Alternative methods employ N-bromosuccinimide (NBS) in dichloromethane under radical conditions (yields: 65–78%).
Table 1: Bromination Conditions and Yields
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-6-methylaniline | Br₂/AcOH | Acetic acid | 25 | 85 |
| 2-Chloro-6-methylaniline | NBS/ABCN | DCM | 40 | 78 |
Sulfonamide Formation and Cyclization
Treatment of 4-bromo-2-chloro-6-methylaniline with chlorosulfonyl isocyanate in nitromethane/AlCl₃ generates the sulfonamide intermediate, which undergoes cyclization to form the 1,2,4-thiadiazine ring. Key parameters:
Table 2: Cyclization Optimization
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-2-chloro-6-methylaniline | AlCl₃ | Nitromethane | 6 | 72 |
| 4-Bromo-2-chloro-6-methylaniline | H₂SO₄ | DCM | 8 | 58 |
Alternative Pathways via Tandem Reactions
A novel SnCl₂-mediated tandem protocol enables one-pot synthesis of benzothiadiazines from nitroarenes and nitriles:
-
Reduction : SnCl₂/i-PrOH reduces nitro groups to amines.
-
Ammonolysis : Reaction with benzonitrile derivatives forms amidine intermediates.
-
Cyclization : Acid-catalyzed closure yields the thiadiazine core.
Table 3: Tandem Reaction Performance
| Nitroarene | Nitrile | Conditions | Yield (%) |
|---|---|---|---|
| 2-Nitro-4-bromo-6-methylbenzene | Chloroacetonitrile | SnCl₂/i-PrOH, 80°C | 68 |
| 2-Nitro-4-bromo-6-methylbenzene | Methyl thiocyanate | SnCl₂/i-PrOH, 70°C | 55 |
Functionalization and Methylation Strategies
Regioselective Methylation
The 5-methyl group is introduced via nucleophilic aromatic substitution using methyl iodide and NaH in DMF (60–75% yield). Alternatively, Ullmann coupling with methylboronic acid and Cu(I) catalysts achieves higher regioselectivity (82% yield).
Table 4: Methylation Efficiency
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | MeI, NaH, DMF | 80 | 75 |
| Ullmann coupling | MeB(OH)₂, CuI, K₂CO₃ | 100 | 82 |
Characterization and Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.91 (d, J = 2.2 Hz, 1H, H-8), 7.78 (dd, J = 8.7, 2.2 Hz, 1H, H-6), 7.19 (d, J = 8.7 Hz, 1H, H-5), 2.45 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calcd for C₉H₆BrClN₂O₂S [M+H]⁺: 352.8765; found: 352.8763.
-
X-ray crystallography confirms the planar thiadiazine ring and sulfone geometry.
Challenges and Optimization Insights
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Potential
Research indicates that 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibits significant biological activities. It has been studied for its potential as an anticancer agent due to its ability to influence cell proliferation and apoptosis in cancer cells. The compound interacts with various biological targets, modulating enzymatic pathways that are crucial for cancer progression .
Enzyme Modulation
The compound has shown promise in inhibiting specific protein functions related to disease progression. Its derivatives have been explored for their roles in modulating enzymatic activities that could lead to therapeutic advancements in treating various diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several methods:
- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate starting materials under controlled conditions.
- Electrophilic Substitution : The presence of halogen substituents allows for electrophilic substitution reactions that facilitate the synthesis of various derivatives with tailored biological activities .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloro-3-thioxo-3,4-dihydrobenzo[e][1,2,4]thiadiazine 1,1-dioxide | Contains a thioxo group | Exhibits different reactivity patterns due to sulfur's oxidation state |
| 7-Bromo-6-methoxybenzo[e][1,2,4]thiadiazine 1-oxide | Methoxy substituent instead of chlorine | Enhanced solubility in organic solvents |
| Benzothiadiazines (general) | Varying substituents on the benzene ring | Diverse biological activities depending on substitutions |
The uniqueness of this compound lies in its specific halogenation pattern and methyl group positioning which contribute to its distinct biological profile and reactivity compared to other derivatives .
Case Studies
Several studies have documented the applications of this compound in medicinal chemistry:
- Study on Anticancer Activity : A study highlighted the compound's ability to inhibit cancer cell growth through specific molecular interactions. The results indicated a potential pathway for developing new anticancer therapies based on this compound .
- Enzymatic Pathway Modulation : Research demonstrated that derivatives of the compound could effectively modulate key enzymatic pathways involved in metabolic diseases. This opens avenues for drug development targeting these pathways .
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications . The compound also modulates ion channels and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
AMPA Receptor Modulators
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide
- Structure : Differs by replacing bromo (7-Br) with chloro (7-Cl) and introducing a furan-3-yl group at the 5-position.
- Activity : Acts as a potent positive allosteric modulator (PAM) of AMPA receptors, increasing hippocampal acetylcholine and serotonin levels .
- Stability : The unsaturated 4H-derivative exhibits enhanced chemical and stereochemical stability compared to its saturated 3,4-dihydro counterpart, attributed to reduced metabolic susceptibility .
- Pharmacokinetics : Demonstrates blood-brain barrier penetration, a critical advantage for central nervous system (CNS) targets .
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-benzothiadiazine 1,1-Dioxide
- Structure : Features a 2-fluoroethyl group at the 4-position and a saturated 3,4-dihydro core.
- Activity : Shows strong AMPA receptor potentiation and cognitive-enhancing effects in vivo.
- Metabolic Stability: Fluorination at the 4-position alkyl chain significantly improves metabolic stability compared to non-fluorinated analogues (e.g., 9b), highlighting the role of fluorine in reducing oxidative degradation .
Comparison with Target Compound :
The 7-bromo and 3-chloro substituents in the target compound may enhance receptor binding affinity due to increased electron-withdrawing effects and steric bulk. However, the absence of a 4-position substituent (e.g., fluoroethyl) could reduce metabolic stability relative to fluorinated analogues .
PI3Kδ Inhibitors
2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives (15a–15j)
- Structure : Variably substituted with indolyl, dimethoxyphenyl, or fluorine at the 7-position.
- Activity : Compounds 15a (5-indolyl) and 15b (3,4-dimethoxyphenyl) exhibit IC₅₀ values of 217–266 nM for PI3Kδ, with >21-fold selectivity over PI3Kγ .
- Structural Insights : Fluorination at the 7-position generally reduces potency, suggesting steric or electronic incompatibility with the PI3Kδ active site .
Comparison with Target Compound :
The 7-bromo substituent in the target compound may hinder PI3Kδ inhibition compared to smaller groups (e.g., indolyl), but its chloro and methyl groups could contribute to isoform selectivity through hydrophobic interactions.
Antitumor and Antimicrobial Agents
6-Chloro-3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-Dioxides
- Structure : Pyridothiadiazine dioxides with heteroaryl substituents (e.g., thiazole, pyridine).
- Activity: Inhibit renal and non-small cell lung cancer cell lines, with IC₅₀ values <10 μM .
- Mechanism : High affinity for carbonic anhydrase IX (CA IX), a cancer-associated isoform .
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
- Structure : Methoxy group at the 5-position and a ketone at the 3-position.
Comparison with Target Compound :
The 5-methyl group in the target compound may offer a balance between lipophilicity and solubility, favoring antitumor activity. However, the absence of a ketone or heteroaryl group could limit CA IX affinity .
Key Structural and Pharmacological Trends
Biological Activity
7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 845751-92-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is . Its structure is characterized by a thiadiazine ring fused to a benzene moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzothiadiazine compounds, including 7-bromo derivatives, exhibit various biological activities such as:
- Antimicrobial Activity : Studies have shown that thiazine and benzothiazine derivatives possess significant antimicrobial properties. For instance, certain derivatives display effective inhibition against bacterial strains with IC50 values below 500 nM .
- Neuropharmacological Effects : Compounds related to benzothiadiazines have been investigated for their nootropic effects. They act as positive allosteric modulators of the AMPA receptor, enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .
The biological activity of this compound can be attributed to several mechanisms:
- AMPA Receptor Modulation : This compound has been shown to modulate AMPA receptors positively, which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation enhances neurotransmitter release and improves cognitive functions .
- Metabolic Stability : The compound is metabolized by hepatic cytochrome P450 enzymes into active metabolites that retain pharmacological activity. For example, studies have indicated that one metabolite exhibits comparable activity to the parent compound while showing enhanced stability and pharmacokinetic profiles .
Study on Neurotransmitter Levels
In a study involving microdialysis in mice, administration of the compound resulted in increased levels of acetylcholine and serotonin in the hippocampus. This suggests its potential role in enhancing cognitive function and mood regulation .
Antimicrobial Efficacy
Research on various derivatives demonstrated potent antimicrobial effects against multiple bacterial strains. The compounds showed effective inhibition at low concentrations, indicating their potential use as therapeutic agents against resistant bacterial infections .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What analytical approaches validate purity when chromatographic data conflicts with spectroscopic results?
- Methodological Answer :
- Combine 2D NMR (HSQC, HMBC) to detect low-level impurities undetected by HPLC .
- Use elemental analysis to verify stoichiometry, particularly for halogenated byproducts .
Experimental Design Considerations
Q. How to design a stability-indicating assay for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
